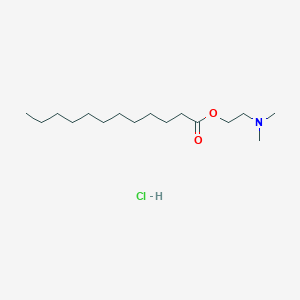
Dodecanoic acid, 2-(dimethylamino)ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanoic acid, 2-(dimethylamino)ethyl ester, hydrochloride is a chemical compound that belongs to the class of esters. It is derived from dodecanoic acid (also known as lauric acid) and 2-(dimethylamino)ethanol. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 2-(dimethylamino)ethyl ester, hydrochloride typically involves the esterification of dodecanoic acid with 2-(dimethylamino)ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecanoic acid, 2-(dimethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dodecanoic acid and 2-(dimethylamino)ethanol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Substitution: Common reagents include alkyl halides for nucleophilic substitution reactions.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidizing agent) and lithium aluminum hydride (reducing agent) are used.
Major Products Formed
Hydrolysis: Dodecanoic acid and 2-(dimethylamino)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Dodecanoic acid, 2-(dimethylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its role in cell membrane interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of various industrial products, including surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of dodecanoic acid, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lauric acid ethyl ester: Similar in structure but lacks the dimethylamino group.
2-(Dimethylamino)ethyl acetate: Similar in structure but derived from acetic acid instead of dodecanoic acid.
Uniqueness
Dodecanoic acid, 2-(dimethylamino)ethyl ester, hydrochloride is unique due to the presence of both the long-chain dodecanoic acid and the dimethylamino group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
37839-72-8 |
|---|---|
Formule moléculaire |
C16H34ClNO2 |
Poids moléculaire |
307.9 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl dodecanoate;hydrochloride |
InChI |
InChI=1S/C16H33NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17(2)3;/h4-15H2,1-3H3;1H |
Clé InChI |
IMMLDQCKUVZAAS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14663998.png)

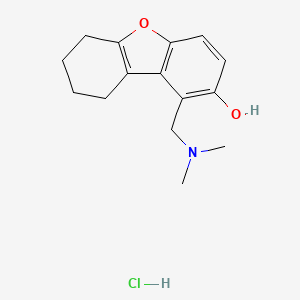
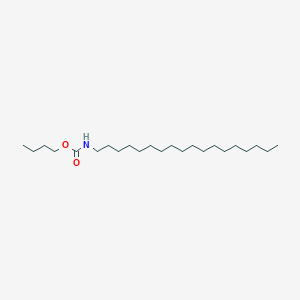

![1-Hydroxy-2',6'-diphenylspiro[indole-2,4'-pyran]-3(1H)-one](/img/structure/B14664025.png)
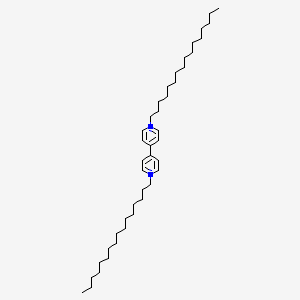
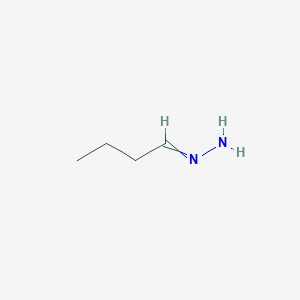

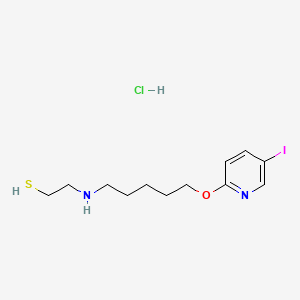

![Benzoic acid, 2-[4-[ethyl(4-methylphenyl)amino]-2-hydroxybenzoyl]-](/img/structure/B14664042.png)
![N-[1-(4-Ethyl-2,5-dimethoxyphenyl)propan-2-ylidene]hydroxylamine](/img/structure/B14664044.png)
